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molecular formula C20H20O4 B8515913 ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate

ethyl 8-phenylmethoxy-2,3-dihydro-1-benzoxepine-4-carboxylate

Cat. No. B8515913
M. Wt: 324.4 g/mol
InChI Key: DKZAZDMSNQUIJF-UHFFFAOYSA-N
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Patent
US07820837B2

Procedure details

Ethyl 8-(benzyloxy)-2,3-dihydro-1-benzoxepine-4-carboxylate (3.5 g) was dissolved in ethanol (50 mL), and the solution was subjected to catalytic reduction using 10% palladium on carbon (0.35 g) for 3 days. The catalyst was filtered off, and the solvent of the filtrate was evaporated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane) to give the title compound (2.7 g) as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:24]=[CH:23][C:12]2[CH:13]=[C:14]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:24]=[CH:23][C:12]2[CH2:13][CH:14]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CCO2)C(=O)OCC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(CC(CCO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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